molecular formula C18H10ClF6N3O2 B11951382 N-(3,5-Bis(trifluoromethyl)phenyl)-2-(7-chloro-4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 853318-93-1

N-(3,5-Bis(trifluoromethyl)phenyl)-2-(7-chloro-4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B11951382
CAS No.: 853318-93-1
M. Wt: 449.7 g/mol
InChI Key: HSFZETCYHZCCHU-UHFFFAOYSA-N
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Description

N-(3,5-Bis(trifluoromethyl)phenyl)-2-(7-chloro-4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazolinone core, which is known for its biological activity, and a phenyl ring substituted with trifluoromethyl groups, which can enhance its chemical stability and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Bis(trifluoromethyl)phenyl)-2-(7-chloro-4-oxoquinazolin-3(4H)-yl)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Acetamide Moiety: The acetamide group can be attached through acylation reactions, often using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Substitution with the Trifluoromethyl Phenyl Group: The final step involves the substitution of the phenyl ring with trifluoromethyl groups, which can be achieved using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Bis(trifluoromethyl)phenyl)-2-(7-chloro-4-oxoquinazolin-3(4H)-yl)acetamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under nucleophilic substitution conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles (amines, thiols), polar aprotic solvents, elevated temperatures.

Major Products

    Oxidation: Quinazolinone derivatives with different oxidation states.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3,5-Bis(trifluoromethyl)phenyl)-2-(7-chloro-4-oxoquinazolin-3(4H)-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(3,5-Bis(trifluoromethyl)phenyl)-2-(7-chloro-4-oxoquinazolin-3(4H)-yl)acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes, receptors, and proteins involved in cellular processes.

    Pathways Involved: The compound may affect signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-Bis(trifluoromethyl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide: Lacks the chloro group, which may affect its biological activity.

    N-(3,5-Difluorophenyl)-2-(7-chloro-4-oxoquinazolin-3(4H)-yl)acetamide: Contains difluoromethyl groups instead of trifluoromethyl groups, potentially altering its chemical properties.

Uniqueness

N-(3,5-Bis(trifluoromethyl)phenyl)-2-(7-chloro-4-oxoquinazolin-3(4H)-yl)acetamide is unique due to the presence of both trifluoromethyl groups and a chloro-substituted quinazolinone core, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

N-(3,5-Bis(trifluoromethyl)phenyl)-2-(7-chloro-4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

The compound has the following chemical formula:

  • Molecular Weight : 532.88 g/mol
  • CAS Number : 853318-93-1
  • Structure : The molecular structure features a quinazoline moiety, which is often associated with a wide range of biological activities.

Research indicates that compounds containing the quinazoline structure have diverse mechanisms of action, including:

  • Inhibition of Tyrosine Kinases : Quinazolines often act as inhibitors of receptor tyrosine kinases (RTKs), which play a crucial role in cancer progression.
  • Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cells through various pathways, including the modulation of apoptosis-regulating genes and inhibition of oncogenic signaling pathways like STAT3 .

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound:

  • In Vitro Studies :
    • The compound demonstrated significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer). The IC50 values ranged from 1 to 10 µM depending on the cell line and treatment duration .
    • It was found to inhibit colony formation in a concentration-dependent manner, indicating its potential to suppress tumor growth.
  • In Vivo Studies :
    • Animal models treated with this compound showed reduced tumor growth rates. For instance, administration at a dose of 5 mg/kg effectively inhibited liver tumor growth by modulating HNF 4α activity and downregulating STAT3 signaling pathways .

Case Studies

StudyFindings
Study 1 Demonstrated significant inhibition of HepG2 cell proliferation with an IC50 value of approximately 5 µM. Induced apoptosis was confirmed through flow cytometry analysis.
Study 2 In vivo studies indicated that treatment with this compound led to a marked reduction in tumor size compared to control groups.
Study 3 The compound showed selective inhibition of EGFR signaling pathways in various cancer cell lines, suggesting potential as a targeted therapy for EGFR-positive tumors .

Properties

CAS No.

853318-93-1

Molecular Formula

C18H10ClF6N3O2

Molecular Weight

449.7 g/mol

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-(7-chloro-4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C18H10ClF6N3O2/c19-11-1-2-13-14(6-11)26-8-28(16(13)30)7-15(29)27-12-4-9(17(20,21)22)3-10(5-12)18(23,24)25/h1-6,8H,7H2,(H,27,29)

InChI Key

HSFZETCYHZCCHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)N=CN(C2=O)CC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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